N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride
Beschreibung
IUPAC Nomenclature and Molecular Formula Analysis
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride, with the Chemical Abstracts Service (CAS) registry number 1311317-04-0, belongs to the benzamide derivative class. The molecular formula of this compound is C9H11ClF2N2O, with a corresponding molecular weight of 236.65 g/mol. The compound consists of a 2,6-difluorobenzamide core with an aminoethyl substituent, forming a hydrochloride salt.
The structural features of this compound can be further described using various chemical notation systems. The standard International Chemical Identifier (InChI) for this compound is:
InChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H
The corresponding InChI Key, which provides a fixed-length condensed digital representation of the compound, is:
CHJWJRMPZUSSJF-UHFFFAOYSA-N
The Simplified Molecular Input Line Entry System (SMILES) notation, which represents the compound's chemical structure in a linear text format, is:
C1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl
Table 1: Molecular Identity of this compound
| Property | Information |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1311317-04-0 |
| Molecular Formula | C9H11ClF2N2O |
| Molecular Weight | 236.65 g/mol |
| InChI | InChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H |
| InChI Key | CHJWJRMPZUSSJF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl |
The molecule consists of several key structural components: a 2,6-difluorobenzene ring connected to a carboxamide group, which is further linked to an aminoethyl chain. The nitrogen atom of the primary amine forms a salt with hydrogen chloride, resulting in the hydrochloride form of the compound. This salt formation significantly affects the compound's physicochemical properties, particularly its solubility and stability in various media.
Crystallographic Data and Solid-State Properties
This compound exists as a white crystalline powder at room temperature. While specific single-crystal X-ray diffraction data for this exact compound is not extensively documented in the literature, insights can be drawn from the crystallographic properties of related compounds containing the 2,6-difluorobenzamide motif.
The parent compound, 2,6-difluorobenzamide, crystallizes as white, needle-shaped crystals. This crystalline habit is likely influenced by the presence of the fluorine atoms at the 2 and 6 positions of the benzene ring, which impact molecular packing and intermolecular interactions in the solid state.
The recommended storage temperature for this compound is room temperature, suggesting reasonable stability under ambient conditions. As a hydrochloride salt, the compound is expected to exhibit enhanced stability compared to its free base form, particularly with respect to protection against oxidation and hydrolysis.
In the solid state, the molecular packing of this compound is likely influenced by several types of intermolecular interactions:
- Hydrogen bonding involving the amide group, the primary amine, and the chloride counter-ion
- π-π stacking interactions between aromatic rings
- C-F···H interactions, which, while weaker than conventional hydrogen bonds, contribute to the overall crystal packing
Related difluorobenzamide compounds have demonstrated interesting crystallographic properties. For instance, N,N′-[4,4′-methylenebis(4,1-phenylene)]bis(2,6-difluorobenzamide) crystallizes in a monoclinic space group with the complete molecule generated by crystallographic twofold symmetry. Similarly, 2,6-difluoro-N-(prop-2-ynyl)benzamide forms crystal structures where molecules are linked via N-H···O and C-H···F hydrogen bonds into layers parallel to specific crystallographic planes.
Table 2: Solid-State Properties of this compound
| Property | Description |
|---|---|
| Physical Appearance | White powder |
| Crystal System | Not specifically documented for this compound |
| Storage Temperature | Room temperature |
| Stability | Stable under ambient conditions |
| Expected Intermolecular Interactions | Hydrogen bonding, π-π stacking, C-F···H interactions |
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Spectroscopic techniques provide crucial information about the structural features of this compound. While comprehensive spectroscopic data specifically for this compound is limited in the literature, the expected spectral characteristics can be inferred based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectrum of this compound would be expected to show the following characteristic signals:
- Aromatic protons of the 2,6-difluorobenzene ring appearing as a complex multiplet due to coupling with fluorine atoms, typically in the range of δ 7.0-7.5 ppm
- Amide proton (-NH-) appearing as a triplet due to coupling with the adjacent methylene group, typically at δ 8.0-8.5 ppm
- Methylene protons of the aminoethyl chain (-CH₂-CH₂-) appearing as two triplets, typically at δ 3.0-3.5 ppm
- Protonated amine protons (-NH₃⁺) appearing as a broad signal, typically at δ 7.5-8.0 ppm
The carbon (¹³C) NMR spectrum would be expected to show:
- Carbonyl carbon of the amide group at approximately δ 165-170 ppm
- Aromatic carbons of the 2,6-difluorobenzene ring, with the carbon atoms bonded to fluorine appearing as doublets due to C-F coupling at approximately δ 160-165 ppm
- Remaining aromatic carbons appearing in the range of δ 110-135 ppm
- Methylene carbons of the aminoethyl chain at approximately δ 35-45 ppm
The fluorine (¹⁹F) NMR spectrum would likely show a single signal for the two fluorine atoms in the 2,6-difluorobenzene ring, as they are in equivalent chemical environments.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound would be expected to show the following characteristic absorption bands:
- N-H stretching vibrations of the amide and amine groups at 3300-3500 cm⁻¹
- C-H stretching vibrations of the aromatic and aliphatic groups at 2850-3100 cm⁻¹
- C=O stretching vibration of the amide group at 1630-1680 cm⁻¹
- N-H bending vibration of the amide group at 1520-1550 cm⁻¹
- C-F stretching vibrations at 1000-1400 cm⁻¹
- C-N stretching vibrations at 1200-1350 cm⁻¹
Mass Spectrometry
In mass spectrometry, this compound would be expected to show:
- A molecular ion peak corresponding to the free base (M-HCl)⁺ at m/z 200
- Fragment ions resulting from the cleavage of the C-N bond between the amide and the aminoethyl group
- Fragment ions corresponding to the 2,6-difluorobenzoyl moiety
Table 3: Expected Spectroscopic Features of this compound
| Spectroscopic Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), amide proton (δ 8.0-8.5 ppm), methylene protons (δ 3.0-3.5 ppm), amine protons (δ 7.5-8.0 ppm) |
| ¹³C NMR | Carbonyl carbon (δ 165-170 ppm), fluorine-bonded carbons (δ 160-165 ppm), other aromatic carbons (δ 110-135 ppm), methylene carbons (δ 35-45 ppm) |
| IR | N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1680 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (M-HCl)⁺ at m/z 200, fragment ions from C-N bond cleavage |
Conformational Analysis of the Difluorobenzamide Motif
The 2,6-difluorobenzamide motif present in this compound exhibits interesting conformational properties that significantly influence its structural characteristics and potential biological activities. One of the most notable features is the non-planarity of the difluorobenzamide fragment.
Studies on related 2,6-difluorobenzamide compounds have revealed that the presence of fluorine atoms at the 2 and 6 positions of the benzene ring causes a deviation from planarity between the carboxamide group and the aromatic ring. This non-planarity arises from steric and electronic effects induced by the fluorine atoms.
Conformational analysis through systematic examination of the dihedral angle defined by the rotation around the bond between the amide functional group and the aromatic ring has shown that for 2,6-difluorobenzamide derivatives, the most energetically favorable conformation has a torsion angle of approximately -27° between the carboxamide and the aromatic ring. This contrasts with non-fluorinated benzamide analogues, which typically adopt a planar conformation with angle values of 0° or 180° to maximize π-conjugation between the amide and the aromatic system.
The energetic barrier for rotation around the C(aryl)-C(carbonyl) bond is lower in 2,6-difluorobenzamide derivatives compared to their non-fluorinated counterparts. For instance, the energetic gap to reach a dihedral angle of -58° from the most stable conformation is approximately 1.98 kcal/mol for 2,6-difluorobenzamide, while it is around 3.71 kcal/mol for the corresponding non-fluorinated benzamide. This lower rotational barrier provides greater conformational flexibility to the difluorobenzamide motif.
The non-planar conformation of the 2,6-difluorobenzamide fragment has important implications for intermolecular interactions. In particular, the twisted arrangement modifies the electronic distribution around the amide group, affecting its hydrogen-bonding capabilities. Additionally, the fluorine atoms can participate in weak hydrogen bonding interactions (C-H···F) and fluorine-fluorine interactions, which further influence the compound's solid-state properties and potential interactions with biological targets.
Table 4: Conformational Properties of the 2,6-Difluorobenzamide Motif
| Conformational Property | Description |
|---|---|
| Preferred Dihedral Angle | Approximately -27° between carboxamide and aromatic ring |
| Energetic Barrier for Rotation | Lower compared to non-fluorinated benzamides (1.98 kcal/mol vs. 3.71 kcal/mol) |
| Structural Consequence | Non-planarity of the benzamide fragment |
| Intermolecular Interaction Effects | Modified hydrogen bonding capabilities, potential for C-H···F interactions |
This non-planar conformation has been identified as a critical factor in the biological activity of various 2,6-difluorobenzamide derivatives. For instance, in the context of FtsZ (filamenting temperature-sensitive mutant Z) inhibition, the non-planar conformation allows these compounds to better fit into the allosteric binding pocket of the protein. The fluorinated ligand can more easily adopt the non-planar conformation found in co-crystallized complexes with FtsZ compared to non-fluorinated analogues.
Molecular docking studies have highlighted the importance of the hydrophobic interactions between the difluoroaromatic ring and several key residues in protein binding pockets. Specifically, the 2-fluoro substituent often interacts with hydrophobic residues, while the 6-fluoro group can form interactions with other amino acid residues. These interactions, combined with hydrogen bonds involving the carboxamide group, contribute to the binding affinity and specificity of 2,6-difluorobenzamide derivatives.
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2,6-difluorobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c10-6-2-1-3-7(11)8(6)9(14)13-5-4-12;/h1-3H,4-5,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJWJRMPZUSSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride is a small molecule with a unique chemical structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with two fluorine atoms at the 2 and 6 positions of the aromatic ring. The aminoethyl side chain contributes to its solubility and reactivity in biological systems. The hydrochloride form enhances its aqueous solubility, making it suitable for various laboratory applications and biological assays.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-Cancer Properties : Studies have suggested that this compound may influence cell proliferation and apoptosis pathways, indicating potential anti-cancer properties. It appears to interact with specific receptors and enzymes, thereby modulating their activity.
- Neurotransmitter System Interaction : The compound has been shown to affect neurotransmitter systems, which could have implications for neurological disorders. It may enhance serotonin transmission, potentially aiding in the treatment of depression and anxiety disorders .
- Antiparasitic Activity : In a phenotypic screening study against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), derivatives of this compound demonstrated significant antiparasitic activity. For example, one derivative showed an in vitro EC50 of 0.001 μM and was effective in curing infected mice when administered orally .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-Cancer | Modulates cell proliferation and apoptosis pathways; potential for cancer therapy. |
| Neurological Effects | Influences neurotransmitter systems; potential use in treating depression and anxiety. |
| Antiparasitic | Effective against Trypanosoma brucei; shows promise in treating HAT. |
Case Studies
- Cancer Research : A study focused on the compound's effects on cancer cell lines indicated that it could inhibit cell growth through apoptosis induction. The research provided evidence that the compound affects key signaling pathways involved in cancer progression.
- Neurological Disorders : In preclinical models, this compound demonstrated efficacy in enhancing serotonin levels, suggesting potential applications in treating mood disorders such as depression .
- Antiparasitic Efficacy : A derivative of this compound was tested in vivo against Trypanosoma brucei, showing a high degree of efficacy with minimal toxicity to mammalian cells. This study highlighted its potential as a lead compound for developing new treatments for HAT .
Wissenschaftliche Forschungsanwendungen
The compound has been studied for several biological activities:
| Activity | Description |
|---|---|
| Anti-Cancer | Modulates cell proliferation and apoptosis pathways; potential for cancer therapy. |
| Neurological Effects | Influences neurotransmitter systems; potential use in treating mood disorders such as depression and anxiety. |
| Antiparasitic | Effective against Trypanosoma brucei, showing promise in treating Human African Trypanosomiasis (HAT). |
Anti-Cancer Research
N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride has demonstrated potential as an anti-cancer agent. Studies have indicated that it can inhibit cell growth by inducing apoptosis in cancer cell lines. For instance, research has shown that this compound affects key signaling pathways involved in cancer progression, highlighting its potential therapeutic applications.
Neurological Disorders
The compound has shown efficacy in enhancing serotonin levels in preclinical models, suggesting potential applications in treating mood disorders such as depression and anxiety. By interacting with neurotransmitter systems, it may help modulate mood and emotional responses . Its ability to influence serotonin transmission positions it as a candidate for further investigation into treatments for various neurological conditions.
Antiparasitic Activity
In a phenotypic screening study against Trypanosoma brucei, derivatives of this compound exhibited significant antiparasitic activity. One derivative was found to have an in vitro EC50 of 0.001 μM and demonstrated effectiveness in curing infected mice when administered orally . This highlights its potential as a lead compound for developing new treatments for HAT.
Cancer Research Case Study
A study focused on the effects of this compound on various cancer cell lines indicated that the compound could inhibit growth through apoptosis induction. The research provided evidence that the compound modulates critical signaling pathways involved in cancer progression, suggesting its utility in cancer therapy.
Neurological Disorders Case Study
In preclinical models examining mood disorders, this compound demonstrated significant efficacy in enhancing serotonin levels. This suggests its potential application in treating depression and anxiety disorders, warranting further exploration into its mechanisms of action .
Antiparasitic Efficacy Case Study
A derivative of this compound was tested against Trypanosoma brucei, showing high efficacy with minimal toxicity to mammalian cells. This study emphasized the compound's potential as a lead candidate for new treatments targeting HAT, marking it as a promising direction for future drug development .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name: N-(2-Aminoethyl)-2,6-difluorobenzamide hydrochloride
- CAS No.: 1016752-43-4
- Molecular Formula : C₉H₁₀F₂N₂O·HCl
- Molecular Weight : 236.65 g/mol (hydrochloride salt)
- Structure: Features a 2,6-difluorobenzamide core linked to a 2-aminoethyl group via an amide bond, with a hydrochloride counterion .
Key Properties :
- Applications in medicinal chemistry and agrochemical research are inferred from structural analogs, though specific uses for this compound require further study .
Comparison with Structurally Similar Compounds
Benzoylurea Derivatives (Agrochemicals)
Compounds sharing the 2,6-difluorobenzamide core are prevalent in pesticides, particularly benzoylureas, which inhibit chitin synthesis in insects.
Key Observations :
- Substituents on the benzamide nitrogen dictate target specificity and environmental persistence. For example, chlorfluazuron’s pyridinyloxy group enhances lipid solubility, improving insect cuticle penetration .
- The hydrochloride salt of the target compound may offer improved stability compared to non-ionic analogs like diflubenzuron .
Antifungal/Antibacterial Benzamides
Novel benzoylurea derivatives with 2,6-difluorobenzamide moieties exhibit bioactivity against pathogens:
Structural Insights :
Crystallographic and Conformational Analogues
- N-(2,6-Dichlorophenyl)benzamide analogs : Exhibit trans conformation of the amide group, similar to the target compound. This conformation stabilizes intermolecular hydrogen bonding, critical for crystal packing and solubility .
- Lufenuron (CGA-184699): Contains a trifluoromethylphenoxy group, which increases hydrophobicity compared to the aminoethyl group in the target compound. This difference impacts bioavailability and environmental mobility .
Vorbereitungsmethoden
Hydrolysis of 2,6-Difluorobenzonitrile (High-Temperature Hydrolysis)
- Procedure : 2,6-difluorobenzonitrile is hydrolyzed in an autoclave with deionized water at high temperature (200–350°C) under pressure for 1–10 hours.
- Key steps :
- Mix 2,6-difluorobenzonitrile with deionized water at weight ratios from 1:2 to 7:1.
- Heat to boiling under atmospheric pressure and vent steam for 2–5 minutes to remove oxygen, reducing side reactions.
- Increase temperature to 200–350°C and maintain for 1–10 hours.
- Cool, add sodium chloride to salt out the product.
- Filter, wash, and dry to obtain 2,6-difluorobenzamide.
- Yields and Purity :
- Yields range from moderate (~51% wt) at lower temperatures and shorter times to high (~96% wt) at optimized conditions (260°C, 7 hours).
- Purity can reach above 96% by weight.
| Parameter | Condition Range | Outcome |
|---|---|---|
| Temperature | 200–350°C | Hydrolysis of nitrile to amide |
| Time | 1–10 hours | Longer time improves yield |
| Water to nitrile ratio | 1:2 to 7:1 (wt) | Affects reaction efficiency |
| Salt concentration (NaCl) | 10–150 g/L | Used for salting out product |
| Product Purity | 51.2% to 96.2% (wt) | Increases with optimized conditions |
Alkaline Hydrolysis of 2,6-Difluorobenzonilyl Chloride
- Procedure : 2,6-difluorobenzonilyl chloride is hydrolyzed in the presence of sodium hydroxide and hydrogen peroxide at 20–50°C.
- Key steps :
- Mix 2,6-difluorobenzonilyl chloride with sodium hydroxide and hydrogen peroxide.
- Maintain pH between 8–10 during reaction.
- Stir and heat with steam to maintain temperature.
- After reaction completion (when starting material <0.5%), cool below 10°C.
- Filter, wash solids to neutral pH, then dry at 70–100°C.
- Outcome :
- Product 2,6-difluorobenzamide with purity ≥99%.
- Industrially scalable and efficient.
| Parameter | Condition Range | Outcome |
|---|---|---|
| Temperature | 20–50°C | Mild hydrolysis conditions |
| pH | 8–10 | Controlled to optimize reaction |
| Drying temperature | 70–100°C | Solid product drying |
| Product Purity | ≥99% | High purity achieved |
Introduction of the N-(2-aminoethyl) Group
The functionalization of 2,6-difluorobenzamide to N-(2-aminoethyl)-2,6-difluorobenzamide typically involves alkylation or reductive amination reactions with aminoethyl precursors.
Reductive Alkylation Route
- Starting from 2,6-difluorobenzamide or related benzamides, reductive alkylation with N-Boc-2-aminoacetaldehyde or 2-aminoethyl derivatives is performed.
- The amine group is introduced by reacting the benzamide with an aminoacetaldehyde derivative under reductive conditions.
- After alkylation, the Boc protecting group is removed using hydrochloric acid in dioxane, yielding the free amine hydrochloride salt.
- Purification is achieved by flash chromatography or preparative HPLC.
Alternative Alkylation Methods
- Alkylation of anilines with 2-bromoethylamine or related alkyl halides under controlled conditions.
- Reduction of nitro precursors to amines is sometimes necessary before alkylation, especially when aromatic halogens are present (e.g., fluorine).
- Zinc/copper in aqueous ammonium chloride is preferred for reduction to prevent dehalogenation, avoiding palladium catalysts which may remove fluorine substituents.
Formation of Hydrochloride Salt
- The free base N-(2-aminoethyl)-2,6-difluorobenzamide is converted to its hydrochloride salt by treatment with hydrochloric acid, often in dioxane or other suitable solvents.
- This step improves compound stability, crystallinity, and handling properties.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes | Outcome |
|---|---|---|---|
| 1. Synthesis of 2,6-difluorobenzamide | Hydrolysis of nitrile or benzoyl chloride | High temp (200–350°C) or mild alkali (20–50°C) | High purity 2,6-difluorobenzamide |
| 2. Introduction of aminoethyl group | Reductive alkylation with aminoacetaldehyde derivatives or alkyl halides | Use Boc protection, zinc/copper reduction to preserve fluorines | N-(2-aminoethyl)-2,6-difluorobenzamide |
| 3. Boc deprotection and salt formation | Acid treatment with HCl in dioxane | Produces hydrochloride salt | N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride |
Research Findings and Considerations
- The hydrolysis of 2,6-difluorobenzonitrile under high temperature and pressure is an efficient, green method with minimal catalyst use, yielding high purity benzamide precursor.
- Alkaline hydrolysis of benzoyl chloride derivatives at mild temperatures offers an alternative with excellent purity and industrial scalability.
- Careful choice of reduction conditions is critical in preserving fluorine substituents during amine introduction.
- The use of Boc protection and subsequent acid deprotection is a reliable strategy to obtain pure aminoethyl derivatives.
- Salting out with sodium chloride improves product isolation and purity in hydrolysis steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2,6-difluorobenzamide hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 2,6-difluorobenzamide with ethylenediamine under catalytic hydrogenation (e.g., using Pd/C or PtO₂). Alternatively, a transition metal-free reduction of the corresponding imine intermediate (using HBPin and a potassium-based catalyst) has been reported for structurally similar benzamide derivatives . Optimization should focus on solvent selection (e.g., dry toluene for moisture-sensitive steps), stoichiometric ratios (e.g., 2:1 HBPin:amide for complete reduction), and catalyst loading (2 mol% for cost efficiency). Reaction progress can be monitored via TLC or LC-MS.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃, noting the deshielded aromatic protons (δ 7.2–7.8 ppm for difluorobenzamide) and ethylenediamine’s NH₂ signals (δ 1.5–2.5 ppm) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for confirming hydrogen bonding between the amine group and chloride ion in the hydrochloride salt .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect hydrolytic byproducts .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays (e.g., ≥10 mg/mL in PBS at pH 7.4). In organic solvents (DMF, DMSO), stability is pH-dependent; degradation occurs above pH 8 via dehydrohalogenation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., free base or fluorinated hydrolysis byproducts) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets like VEGFR2?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the VEGFR2 crystal structure (PDB ID: 4AG8). Pharmacophore modeling should prioritize hydrogen bonding with residues like Cys917 and hydrophobic interactions with Leu838/Val914, as seen in related difluorobenzamide inhibitors . Compare binding energies (ΔG ≤ -9 kcal/mol suggests strong affinity) and validate predictions with in vitro kinase assays. Toxicity risks (e.g., hepatotoxicity) can be preliminarily screened using ProTox-II or Ames test simulations .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic clearance in vivo) or solubility limitations. Address this by:
- Metabolite profiling : Use LC-HRMS to identify active metabolites in plasma (e.g., N-dealkylated products).
- Dose normalization : Adjust in vitro concentrations to match in vivo Cmax values, accounting for protein binding (e.g., >90% binding reduces free drug availability) .
- Species-specific assays : Compare rodent vs. human hepatocyte responses to assess translatability .
Q. How can impurities in the synthetic pathway be identified and controlled to meet ICH guidelines?
- Methodological Answer :
- Impurity profiling : Use HPLC-DAD/ELSD to detect residual ethylenediamine (retention time ~3.2 min) or difluorobenzoic acid (from hydrolysis).
- Genotoxic risk assessment : Follow ICH M7 guidelines, testing impurities at ≥0.15% using bacterial reverse mutation assays (Ames test) .
- Process controls : Implement in-process checks (e.g., pH monitoring during salt formation) and crystallization optimization to reduce impurities to <0.1% .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold modifications : Synthesize analogs with varying substituents on the benzamide ring (e.g., chloro, methyl groups) and amine chain lengths.
- Biological assays : Test analogs in dose-response curves (IC₅₀ determination) against target enzymes and counter-screens for off-target effects (e.g., CYP450 inhibition).
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
